molecular formula C19H22O3 B3049863 1,5-Bis(3-methoxyphenyl)pentan-3-one CAS No. 223137-67-5

1,5-Bis(3-methoxyphenyl)pentan-3-one

Cat. No. B3049863
CAS RN: 223137-67-5
M. Wt: 298.4 g/mol
InChI Key: YEBCBFAFMHCZNW-UHFFFAOYSA-N
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Description

“1,5-Bis(3-methoxyphenyl)pentan-3-one” is a chemical compound with the molecular formula C19H22O3 . It has a molecular weight of 298.4 g/mol . The IUPAC name for this compound is also "1,5-Bis(3-methoxyphenyl)pentan-3-one" .


Synthesis Analysis

The synthesis of a similar compound, a chalcone (1 E, 4E)-1, 5-bis (4-methoxyphenyl) penta-1, 4-dien-3-one (BMPD), has been reported in the literature . The synthesis was carried out by a Claisen-Schmidt condensation reaction . Large size single crystals of dimensions 13mm x 5mm x 1mm were grown by a slow evaporation solution growth technique .


Molecular Structure Analysis

The molecular structure of “1,5-Bis(3-methoxyphenyl)pentan-3-one” is characterized by the presence of two methoxyphenyl groups attached to a pentan-3-one backbone . The InChI Key for this compound is YEBCBFAFMHCZNW-UHFFFAOYSA-N .

Scientific Research Applications

Structural Effects and Thermal Decomposition

1,5-Bis(3-methoxyphenyl)pentan-3-one and similar compounds have been studied for their structural effects and thermal decomposition kinetics. The thermal decomposition of these compounds, including 1,5-bis(4-hydroxy-3-methoxyphenyl)pentan-1,4-dien-3-one, was explored using various techniques like TGA and DTA under nitrogen atmosphere, revealing a single-step mechanism in the decomposition process (Manikandan et al., 2016).

Solid State Structure Analysis

The solid-state structure of similar compounds, like 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes, has been investigated to understand their molecular interactions and potential biological activity. Studies involving X-ray diffraction and NMR techniques have provided insights into the intricate network of intermolecular interactions, which might be significant for their interaction with biological targets (Żabiński et al., 2007).

Biological Activities

Several studies have explored the biological activities of derivatives of 1,5-Bis(3-methoxyphenyl)pentan-3-one. One such compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, demonstrated fungicidal activity in preliminary biological tests (Wu, 2013).

Biotransformation Studies

Biotransformation studies have been conducted using compounds like (1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one. The chemoselective bioreduction of this compound by Saccharomyces cerevisiae yeasts in a biphasic system has been investigated, providing insights into its potential applications in biotechnology (Schaefer et al., 2013).

Nonlinear Optical Parameters

Derivatives of 1,5-Bis(3-methoxyphenyl)pentan-3-one have been synthesized and studied for their nonlinear optical properties. These compounds show potential for applications in optical limiting materials due to their observed two-photon absorption phenomenon (Shettigar et al., 2006).

Catalytic Applications

Pentamethylene-bridged bis-imidazolium dication ligands, including derivatives of 1,5-Bis(3-methoxyphenyl)pentan-3-one, have been developed for use in catalytic applications. Their palladium(II) complexes demonstrated good activity in Suzuki–Miyaura coupling reactions, indicating their potential as catalysts in organic synthesis (Trivedi et al., 2012).

properties

IUPAC Name

1,5-bis(3-methoxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-21-18-7-3-5-15(13-18)9-11-17(20)12-10-16-6-4-8-19(14-16)22-2/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBCBFAFMHCZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)CCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573284
Record name 1,5-Bis(3-methoxyphenyl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223137-67-5
Record name 1,5-Bis(3-methoxyphenyl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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